5-Bromofuran-2-ol
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Overview
Description
5-Bromofuran-2-ol is a halogenated furan derivative, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-2-ol typically involves the bromination of furan derivatives. One common method is the bromination of furan-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions: 5-Bromofuran-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form furan-2-ol.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 5-substituted furan-2-ol derivatives.
Oxidation: Formation of 5-bromofuran-2-one.
Reduction: Formation of furan-2-ol
Scientific Research Applications
5-Bromofuran-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromofuran-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group facilitate its binding to specific enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their activity .
Comparison with Similar Compounds
- 5-Chlorofuran-2-ol
- 5-Iodofuran-2-ol
- 5-Fluorofuran-2-ol
Comparison: 5-Bromofuran-2-ol is unique due to the specific electronic and steric effects imparted by the bromine atom. Compared to its chloro, iodo, and fluoro analogs, this compound exhibits distinct reactivity and selectivity in chemical reactions. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C4H3BrO2 |
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Molecular Weight |
162.97 g/mol |
IUPAC Name |
5-bromofuran-2-ol |
InChI |
InChI=1S/C4H3BrO2/c5-3-1-2-4(6)7-3/h1-2,6H |
InChI Key |
KSNUBNMKJSJHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)O |
Origin of Product |
United States |
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